Cas no 414894-40-9 (6-Bromo-1-methyl-1H-quinolin-4-one)
6-Bromo-1-methyl-1H-quinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-1-methyl-1H-quinolin-4-one
- 6-Bromo-1-methylquinolin-4(1H)-one
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- Inchi: 1S/C10H8BrNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,1H3
- InChI Key: MJXZFEIAYVYJQT-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C=C(Br)C=C2)C(=O)C=C1
6-Bromo-1-methyl-1H-quinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM519898-1g |
6-Bromo-1-methylquinolin-4(1H)-one |
414894-40-9 | 97% | 1g |
$863 | 2023-03-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD625202-1g |
6-Bromo-1-methylquinolin-4(1H)-one |
414894-40-9 | 97% | 1g |
¥5971.0 | 2024-04-18 | |
| Ambeed | A190895-1g |
6-Bromo-1-methylquinolin-4(1H)-one |
414894-40-9 | 97% | 1g |
$870.0 | 2023-03-11 |
6-Bromo-1-methyl-1H-quinolin-4-one Suppliers
6-Bromo-1-methyl-1H-quinolin-4-one Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 6-Bromo-1-methyl-1H-quinolin-4-one
6-Bromo-1-methyl-1H-quinolin-4-one: A Comprehensive Overview
6-Bromo-1-methyl-1H-quinolin-4-one (CAS No: 414894-40-9) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its quinoline skeleton with a bromine substituent at the 6-position and a methyl group at the 1-position, exhibits unique chemical properties and potential applications in drug development and advanced materials.
The quinoline framework is a well-known heterocyclic structure that forms the basis of numerous natural products and synthetic compounds with diverse biological activities. In the case of 6-bromo-1-methyl-1H-quinolin-4-one, the presence of a bromine atom at the 6-position introduces electronic effects that can influence the compound's reactivity and bioavailability. Similarly, the methyl group at the 1-position contributes to the molecule's stability and solubility properties.
Recent studies have highlighted the potential of 6-bromo derivatives in modulating cellular signaling pathways, particularly those involving kinases and other enzymes. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that 6-bromo-substituted quinolines can act as inhibitors of certain protein kinases, making them promising candidates for anticancer drug development.
In terms of synthesis, 6-bromo-1-methyl-1H-quinolin-4-one can be prepared via various routes, including oxidative coupling reactions and intramolecular cyclization. One notable method involves the use of a diazonium salt intermediate, which facilitates the introduction of the bromine substituent at the desired position on the quinoline ring. This approach not only ensures high regioselectivity but also allows for scalability in industrial settings.
The physical properties of 6-bromo derivatives are equally intriguing. For example, 6-bromo-substituted quinolines often exhibit enhanced thermal stability compared to their unsubstituted counterparts, making them suitable for applications in high-performance materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
From an environmental standpoint, understanding the degradation pathways of 6-bromo compounds is crucial for assessing their ecological impact. Recent research has shown that 6-bromo-substituted quinolines can undergo microbial degradation under anaerobic conditions, suggesting that they may not persist indefinitely in natural environments.
In conclusion, 6-bromo-1-methyl-1H-quinolin-4-one (CAS No: 414894-40-9) represents a versatile building block with immense potential across multiple disciplines. Its unique chemical properties, combined with recent advances in synthesis and application development, position it as a key compound for future innovations in medicine and materials science.
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